

Application Notes and Protocols: Sodium Borohydride Reduction of 3-Phenoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenoxybenzyl alcohol

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Abstract

This document provides a comprehensive guide to the synthesis of **3-phenoxybenzyl alcohol** via the reduction of 3-phenoxybenzaldehyde using sodium borohydride (NaBH_4). This reaction is a fundamental transformation in organic synthesis, yielding a key intermediate for the production of various commercial products, notably synthetic pyrethroid insecticides.^{[1][2]} Detailed experimental protocols, characterization data, and a visual representation of the reaction workflow are presented to facilitate replication and application in research and development settings.

Introduction

The reduction of aldehydes to primary alcohols is a crucial process in organic chemistry. Sodium borohydride is a widely used reducing agent for this purpose due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride.^{[3][4]} The substrate, 3-phenoxybenzaldehyde, is a common building block, and its reduction product, **3-phenoxybenzyl alcohol**, is a precursor to a range of commercially significant compounds, including phenothrin and cyphenothrin, which are active ingredients in many insecticides.^{[1][5]} This application note details a reliable and high-yield protocol for this conversion.

Data Presentation

Table 1: Reactant and Product Properties

Compound	Molecular Formula	Molar Mass (g/mol)	Appearance	Boiling Point (°C)	Density (g/mL)
3-Phenoxybenzaldehyde	C ₁₃ H ₁₀ O ₂	198.22	Colorless to pale yellow liquid	140-142 / 1 mmHg	1.166
Sodium Borohydride	NaBH ₄	37.83	White crystalline solid	Decomposes	1.074
3-Phenoxybenzyl alcohol	C ₁₃ H ₁₂ O ₂	200.23	Colorless liquid	135-140 / 0.1 mmHg[6]	1.149 at 25°C[6]

Table 2: Experimental Parameters

Parameter	Value
Stoichiometry (Aldehyde:NaBH ₄)	1 : 1.2
Solvent	Anhydrous Methanol
Reaction Temperature	0°C to Room Temperature
Reaction Time	1.5 hours
Work-up	Quenching with sat. aq. NH ₄ Cl, Extraction with Ethyl Acetate
Yield	~99%

Experimental Protocol

Materials:

- 3-Phenoxybenzaldehyde (5 g, 25.22 mmol)

- Sodium borohydride (1.14 g, 30.26 mmol)
- Anhydrous methanol (60 mL)
- Saturated aqueous ammonium chloride solution (50 mL)
- Ethyl acetate (150 mL)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenoxybenzaldehyde (5 g, 25.22 mmol) in anhydrous methanol (60 mL).
- Cool the resulting solution to 0°C using an ice bath.
- While maintaining the temperature at 0°C, add sodium borohydride (1.14 g, 30.26 mmol) in small portions over a period of 10-15 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

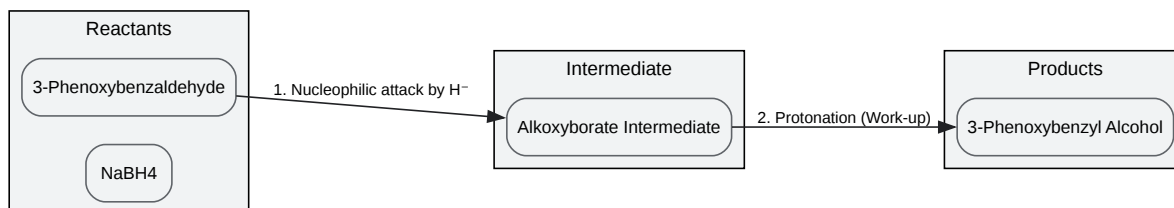
- To the resulting residue, carefully add saturated aqueous ammonium chloride solution (50 mL) to quench the reaction.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to yield **3-phenoxybenzyl alcohol** as a colorless liquid (approx. 5 g, 99% yield).^[7]

Characterization of 3-Phenoxybenzyl Alcohol

Table 3: Spectroscopic Data

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.38-7.25 (m, 3H, Ar-H), 7.15-7.00 (m, 4H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (s, 2H, -CH ₂ -), 2.10 (s, 1H, -OH)
¹³ C NMR (CDCl ₃)	δ (ppm): 157.5, 157.1, 143.0, 129.7, 123.3, 121.6, 119.0, 117.8, 117.1, 64.6 (-CH ₂ OH) ^{[8][9]}
IR (film)	ν (cm ⁻¹): 3350 (broad, O-H stretch), 3060, 3040 (aromatic C-H stretch), 1585, 1485 (aromatic C=C stretch), 1250 (asymmetric C-O-C stretch), 1020 (C-O stretch)

Visualizations



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